molecular formula C6H9BrZn B3147722 Cyclohex-2-en-1-ylzinc bromide, 0.50 M in Ether CAS No. 63006-94-0

Cyclohex-2-en-1-ylzinc bromide, 0.50 M in Ether

Cat. No.: B3147722
CAS No.: 63006-94-0
M. Wt: 226.4 g/mol
InChI Key: RTAGJBARLWDNJM-UHFFFAOYSA-M
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Description

Cyclohex-2-en-1-ylzinc bromide, 0.50 M in Ether, is an organozinc compound widely used in organic synthesis. It is a solution of cyclohex-2-en-1-ylzinc bromide in diethyl ether, which serves as a solvent. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohex-2-en-1-ylzinc bromide can be synthesized through the reaction of cyclohex-2-en-1-yl bromide with zinc in the presence of a suitable solvent like diethyl ether. The reaction typically involves the following steps:

  • Dissolution of zinc powder in diethyl ether.
  • Addition of cyclohex-2-en-1-yl bromide to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of cyclohex-2-en-1-ylzinc bromide follows similar principles but on a larger scale. The process involves:

  • Using high-purity zinc and cyclohex-2-en-1-yl bromide.
  • Employing automated reactors to control reaction conditions precisely.
  • Ensuring the purity of the final product through distillation or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-2-en-1-ylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.

    Transmetalation: Transfers the cyclohex-2-en-1-yl group to other metals.

    Coupling Reactions: Participates in cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions

    Electrophiles: Aldehydes, ketones, and alkyl halides.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

    Solvents: Diethyl ether, tetrahydrofuran (THF), and other non-polar solvents.

Major Products Formed

    Alcohols: From reactions with aldehydes and ketones.

    Alkanes and Alkenes: From coupling reactions with alkyl halides.

    Organometallic Compounds: From transmetalation reactions.

Scientific Research Applications

Cyclohex-2-en-1-ylzinc bromide has numerous applications in scientific research:

    Organic Synthesis: Used to construct complex organic molecules.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Catalysis: Acts as a reagent in catalytic processes to improve reaction efficiency.

Mechanism of Action

The mechanism by which cyclohex-2-en-1-ylzinc bromide exerts its effects involves the transfer of the cyclohex-2-en-1-yl group to an electrophile. This process typically follows these steps:

    Coordination: The zinc atom coordinates with the electrophile.

    Transfer: The cyclohex-2-en-1-yl group is transferred to the electrophile.

    Formation: A new carbon-carbon bond is formed, resulting in the desired product.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylzinc bromide: Similar structure but lacks the double bond.

    Phenylzinc bromide: Contains a phenyl group instead of a cyclohex-2-en-1-yl group.

    Allylzinc bromide: Contains an allyl group, offering different reactivity.

Uniqueness

Cyclohex-2-en-1-ylzinc bromide is unique due to the presence of the double bond in the cyclohexene ring, which imparts distinct reactivity compared to its saturated or aromatic counterparts. This makes it particularly useful in reactions requiring the formation of new carbon-carbon bonds with specific stereochemistry.

Properties

IUPAC Name

bromozinc(1+);cyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9.BrH.Zn/c1-2-4-6-5-3-1;;/h1-3H,4-6H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAGJBARLWDNJM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[CH-]C=CC1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohex-2-en-1-ylzinc bromide, 0.50 M in Ether
Reactant of Route 2
Cyclohex-2-en-1-ylzinc bromide, 0.50 M in Ether
Reactant of Route 3
Cyclohex-2-en-1-ylzinc bromide, 0.50 M in Ether
Reactant of Route 4
Cyclohex-2-en-1-ylzinc bromide, 0.50 M in Ether
Reactant of Route 5
Cyclohex-2-en-1-ylzinc bromide, 0.50 M in Ether
Reactant of Route 6
Cyclohex-2-en-1-ylzinc bromide, 0.50 M in Ether

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